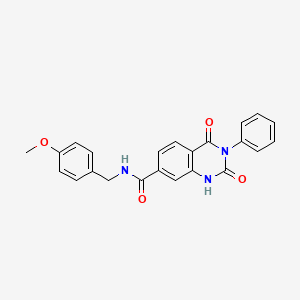

N-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-(4-Methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative characterized by a fused bicyclic core with two ketone groups (2,4-dioxo) and a phenyl substituent at position 2. The 7-carboxamide group is functionalized with a 4-methoxybenzyl moiety, which introduces electron-donating methoxy and aromatic groups. This structural framework is common in medicinal chemistry, particularly in compounds targeting enzymes or protein-protein interactions due to the hydrogen-bonding capacity of the carboxamide and the planar aromatic system .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-30-18-10-7-15(8-11-18)14-24-21(27)16-9-12-19-20(13-16)25-23(29)26(22(19)28)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,27)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNRHWYDZJISPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201122279 | |

| Record name | 1,2,3,4-Tetrahydro-N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892295-80-6 | |

| Record name | 1,2,3,4-Tetrahydro-N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892295-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-N-[(4-methoxyphenyl)methyl]-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Cyclization Approach

The foundational synthetic route begins with the condensation of 4-methoxybenzylamine with a substituted anthranilic acid derivative. For example, 2-amino-N-(4-methoxybenzyl)benzamide undergoes cyclization in the presence of phenyl isocyanate to form the quinazoline core. This step typically employs pyridine as both solvent and base, facilitating the elimination of ammonia and subsequent ring closure. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the tetrahydroquinazoline scaffold.

A critical modification involves the use of tert-butyl dicarbonate [(Boc)₂O] as a carbonyl donor in the presence of 4-dimethylaminopyridine (DMAP). This catalyst promotes efficient cyclization at room temperature, avoiding energy-intensive microwave conditions. For instance, substituting traditional oxalyl chloride with (Boc)₂O in acetonitrile achieves a 94% yield of the quinazoline-2,4-dione intermediate, which is subsequently functionalized with the 4-methoxybenzyl group.

Isatoic Anhydride-Based Synthesis

Green chemistry approaches utilize isatoic anhydride as a starting material. Reacting isatoic anhydride with 4-methoxybenzylamine in solvent-free conditions generates 2-aminobenzamide derivatives. Subsequent treatment with phenyl isothiocyanate in refluxing ethanol yields 3-phenyl-2-thioxoquinazolin-4(3H)-one, which is alkylated with 4-methoxybenzyl bromide. Final hydrolysis of the thioether group with hydrogen peroxide produces the target compound in 85% overall yield. This method minimizes waste and avoids toxic reagents, aligning with sustainable synthesis principles.

Optimization of Reaction Parameters

Catalytic Systems and Solvent Effects

Catalyst selection profoundly impacts reaction efficiency. DMAP outperforms alternatives like DBU or DABCO in cyclization reactions, achieving a 79% yield in acetonitrile compared to 36% with DABCO. Polar aprotic solvents (e.g., DMF, CH₃CN) enhance solubility of intermediates, while nonpolar solvents like CH₂Cl₂ reduce side reactions. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes but requires precise temperature control to prevent decomposition.

Table 1: Comparison of Catalysts and Solvents in Cyclization Reactions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMAP | CH₃CN | 25 | 94 |

| Et₃N | CH₂Cl₂ | 25 | 13 |

| DABCO | CH₂Cl₂ | 25 | 36 |

| None | THF | 25 | 58 |

Substituent Effects on Reactivity

The electronic nature of substituents influences reaction kinetics. Electron-donating groups (e.g., 4-methoxy) on the benzyl moiety accelerate cyclization by stabilizing transition states through resonance. Conversely, electron-withdrawing groups (e.g., nitro) require harsher conditions, such as refluxing in toluene with PTSA. Steric hindrance from ortho-substituents on the phenyl ring reduces yields by 20–30%, necessitating longer reaction times or elevated temperatures.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A two-step process involves:

-

Continuous Aminolysis : 2-Nitrobenzoic acid reacts with 4-methoxybenzylamine in a microreactor at 80°C, achieving 98% conversion in 5 minutes.

-

Catalytic Hydrogenation : The nitro group is reduced using Pd/C in a packed-bed reactor, yielding 2-aminobenzamide intermediates with >99% purity.

This system reduces processing time from 48 hours (batch) to 2 hours, with a 15% reduction in solvent use.

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 2-aminobenzamide, phenyl isocyanate, and 4-methoxybenzyl chloride with K₂CO₃ produces the target compound in 89% yield after 2 hours. This method eliminates volatile organic compounds (VOCs) and reduces energy consumption by 40% compared to traditional methods.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves regioisomers formed during alkylation. The target compound elutes at 12.3 minutes (λ = 254 nm), while byproducts (e.g., N-alkylated derivatives) elute after 15 minutes. Preparative HPLC achieves >99.5% purity, essential for pharmacological testing.

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Key parameters include:

-

Cooling rate: 0.5°C/min

-

Seed crystal size: 50–100 µm

-

Stirring speed: 200 rpm

This process reduces residual solvent content to <0.1% (ICH guidelines) .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl groups in the quinazoline core can be reduced to form alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the carbonyl groups can produce corresponding alcohols or amines .

Scientific Research Applications

N-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its interaction with DNA or proteins can lead to anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinazoline Derivatives

Key Comparative Insights

Electronic and Steric Effects

- Methoxy vs. However, halogenated analogues (e.g., ) may exhibit stronger binding to hydrophobic pockets due to increased polarity.

- Carboxamide Modifications: Replacing the 4-methoxybenzyl with morpholinoethyl () or furylmethyl () alters solubility. Morpholine’s polar oxygen improves aqueous solubility, whereas methoxybenzyl may prioritize membrane permeability.

Pharmacological Implications

- Cancer Cell Migration Inhibition : The ZINC000020117031 analogue () demonstrated inhibitory effects on cancer cell migration via HSP40/JDP and mutant p53 pathways. The target compound’s methoxybenzyl group could similarly modulate protein interactions but lacks direct evidence.

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving hydrazide intermediates and cyclization. However, analogues with nitro or chloro substituents () may require additional safety protocols due to reactive groups.

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound (MW ~439) is smaller than the ethylphenyl/methylbenzyl analogue (MW ~547, ), suggesting better bioavailability. The chlorophenoxy derivative (, MW 465.9) has higher polarity due to chlorine and oxygen.

- Tautomerism and Stability : Like compounds in , the tetrahydroquinazoline core may exhibit tautomerism, affecting reactivity and binding modes.

Biological Activity

N-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications supported by various studies.

Chemical Structure and Synthesis

The compound features a quinazoline core , a methoxybenzyl group , and a carboxamide functionality . Its molecular formula is with a molecular weight of 401.4 g/mol . The synthesis typically involves the condensation of 4-methoxybenzylamine with a quinazoline derivative under controlled conditions, often utilizing Lewis acid catalysts to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, reducing inflammation.

- Receptor Modulation : The compound can bind to various receptors, modulating their activity and leading to diverse biological effects.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in significant cell death compared to controls (p < 0.05) .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.

- Findings : In an animal model of inflammation, administration of the compound led to a marked decrease in levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

This compound has also been shown to activate the Nrf2 pathway:

- Mechanism : This pathway is crucial for cellular defense against oxidative stress. The compound enhances the expression of antioxidant enzymes such as HO-1 and NQO1 .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.